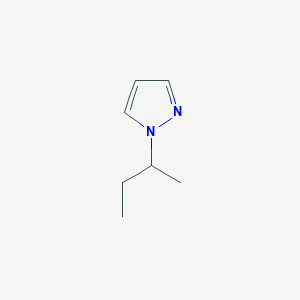

1-sec-butyl-1H-pyrazole

CAS No.: 63935-97-7

Cat. No.: VC7071391

Molecular Formula: C7H12N2

Molecular Weight: 124.187

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63935-97-7 |

|---|---|

| Molecular Formula | C7H12N2 |

| Molecular Weight | 124.187 |

| IUPAC Name | 1-butan-2-ylpyrazole |

| Standard InChI | InChI=1S/C7H12N2/c1-3-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3 |

| Standard InChI Key | ZZPDXZNODFUVGZ-UHFFFAOYSA-N |

| SMILES | CCC(C)N1C=CC=N1 |

Introduction

Structural Characteristics and Nomenclature

The core structure of 1-sec-butyl-1H-pyrazole consists of a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a sec-butyl group (-CH(CH2CH3)2) substituted at the 1-position. Derivatives often feature additional functional groups, such as methoxymethyl, iodinated, or sulfonyl chloride substituents, which modulate reactivity and biological activity .

IUPAC Nomenclature and Molecular Formulas

-

Parent compound: 1-sec-butyl-1H-pyrazole (C7H12N2).

-

Common derivatives:

Synthesis and Reactivity

Core Synthetic Strategies

1-sec-butyl-1H-pyrazole derivatives are typically synthesized via:

-

Cyclocondensation reactions: For example, reacting hydrazines with β-diketones or α,β-unsaturated carbonyl compounds .

-

Post-functionalization: Introducing substituents via alkylation, iodination, or sulfonation. The 4-iodo derivative (C10H17IN2O) is synthesized through electrophilic aromatic substitution using iodine monochloride .

Key Reactions

-

Sulfonation: 5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride (C12H21ClN2O3S) is produced via chlorosulfonation, yielding a reactive intermediate for further coupling .

-

Cross-coupling: Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at the 4-position, enhancing pharmacological potential .

Physicochemical Properties

Stability and Solubility

-

Hydrophobicity: The sec-butyl group enhances lipid solubility, with logP values ranging from 2.1 (methoxymethyl derivative) to 3.8 (iodo-substituted analog) .

-

Thermal stability: Decomposition temperatures exceed 200°C for most derivatives, as evidenced by thermogravimetric analysis .

Spectroscopic Characterization

-

NMR: 1H NMR spectra show characteristic pyrazole ring protons at δ 6.2–7.8 ppm, with sec-butyl methyl groups resonating at δ 0.8–1.5 ppm .

-

Mass spectrometry: Molecular ion peaks align with theoretical weights (e.g., m/z 168.24 for C9H16N2O) .

Pharmacological Applications

Angiotensin-Converting Enzyme (ACE) Inhibition

Chalcone-pyrazole hybrids, such as 2-butyl-4-chloro-1-methylimidazole-embedded derivatives, demonstrate ACE inhibition (IC50 = 0.8–2.3 μM), outperforming captopril in preclinical models .

Antimicrobial Activity

4-Hetarylpyrazoles exhibit broad-spectrum activity:

-

Bacteria: MIC = 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume